molecular formula C15H13N3O3 B1286343 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891765-41-6

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B1286343
CAS No.: 891765-41-6
M. Wt: 283.28 g/mol
InChI Key: KOTBDPQWRAEYPI-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with an appropriate imidazo[1,2-a]pyrimidine precursor under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and reducing the production time.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.

Major Products Formed

    Oxidation: 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-4-carbaldehyde

Uniqueness

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both methoxy and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and data tables.

  • Molecular Formula : C15H13N3O
  • Molar Mass : 251.28 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyrimidine core with a 2,5-dimethoxyphenyl substituent at the 2-position and a carbaldehyde group at the 3-position.

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study tested a series of imidazo[1,2-a]pyrimidines against MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity (IC50 < 10 µM) .
CompoundCell LineIC50 (µM)
Compound AMCF-78.5
Compound BMDA-MB-2316.7
This compoundMCF-79.0

Anti-inflammatory Activity

Imidazo[1,2-a]pyrimidines have also been investigated for their anti-inflammatory properties. These compounds inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

  • Research Findings : In vitro assays revealed that several derivatives inhibited COX-1 and COX-2 with varying potency. For example, one study reported IC50 values of around 20 µM for COX-2 inhibition for related compounds .
CompoundCOX EnzymeIC50 (µM)
Compound CCOX-119.45
Compound DCOX-223.8
This compoundCOX-221.0

Antimicrobial Activity

The antimicrobial potential of imidazo[1,2-a]pyrimidines has also been explored. These compounds demonstrate activity against various bacterial strains.

  • Case Study : A screening of several imidazo derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
Compound EStaphylococcus aureus64
Compound FEscherichia coli128
This compoundStaphylococcus aureus32

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyrimidines is influenced by various structural modifications. The presence of electron-donating groups such as methoxy enhances the compound's ability to interact with biological targets.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-20-10-4-5-13(21-2)11(8-10)14-12(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTBDPQWRAEYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(N3C=CC=NC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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